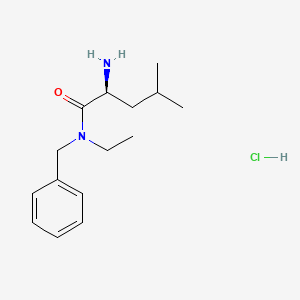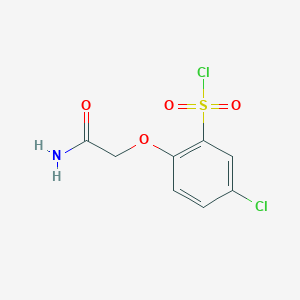
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride
Übersicht
Beschreibung
Carbamoyl chlorides are functional groups with the formula R2NC(O)Cl . They are known to be moisture sensitive, colorless, and soluble in nonpolar organic solvents . The carbamate group, a key structural motif in many approved drugs and prodrugs, is increasingly used in medicinal chemistry . Many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Molecular Structure Analysis
Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .
Chemical Reactions Analysis
Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions . The oxidative decarboxylation of oxamic acids can generate carbamoyl radicals, which may further add to unsaturated systems to provide a broad range of important amides .
Wissenschaftliche Forschungsanwendungen
Photochemical Generation of Acyl and Carbamoyl Radicals
This compound is used in the photochemical generation of acyl and carbamoyl radicals. A nucleophilic organic catalyst activates the corresponding chlorides and anhydrides, leading to the generation of radicals upon exposure to low-energy photons (blue LEDs). These radicals are then used in Giese-type addition processes to create complex molecules .
Transition Metal-Catalyzed Reactions
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride: can participate in transition metal-catalyzed reactions. These reactions are crucial for synthesizing various amide-containing molecules and heterocycles, which have extensive applications in pharmaceuticals and natural product synthesis .
Synthon for Amide-Functionalized Organic Frameworks
The compound serves as a synthon in the development of amide-functionalized organic frameworks. It undergoes C–H functionalization and other transformations to access these frameworks, which are significant in the creation of new drugs and materials .
Radical Initiated Reactions
It is involved in radical initiated reactions, which are a part of transition metal-catalyzed processes. These reactions are essential for constructing complex molecular architectures that are often found in bioactive compounds .
Cross-Coupling and Annulation Reaction Modes
The compound is used in cross-coupling and annulation reaction modes. These methods are employed to build complex cyclic structures that are commonly present in various natural products and pharmaceuticals .
Access to Heterocycles
Through its reactivity, 2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride is used to access heterocycles. Heterocycles are a fundamental structural component in many drugs and play a critical role in medicinal chemistry .
Stability Under High Temperatures
Interestingly, despite being a carbamoyl chloride, which is structurally related to the highly unstable formyl chloride, this compound is remarkably stable. It can withstand reaction temperatures in the range of 300–400 °C, which is beneficial for high-temperature synthetic processes .
Nucleophilic Substitution Pathways
The compound is also involved in nucleophilic substitution pathways. This property is exploited in the generation of nucleophilic radicals, which are intermediates in various synthetic reactions .
Wirkmechanismus
Zukünftige Richtungen
Recent developments in the chemistry of carbamoyl radicals generated from oxamic acids have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . These advancements highlight the potential of carbamoyl chlorides as a powerful synthetic tool in transition-metal catalyzed reactions .
Eigenschaften
IUPAC Name |
2-(2-amino-2-oxoethoxy)-5-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-5-1-2-6(15-4-8(11)12)7(3-5)16(10,13)14/h1-3H,4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXKVAMXMYVZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



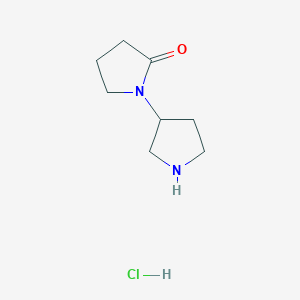
![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)
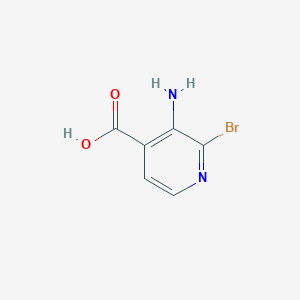

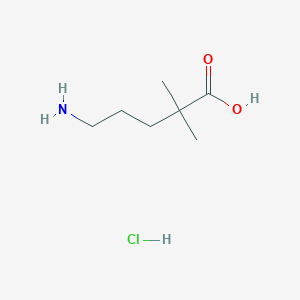
![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)
![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)
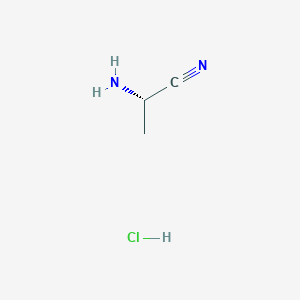
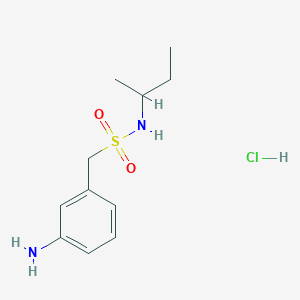



![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
